

Technical Support Center: Enhancing Film Hardness in Formulations with Permanent Coalescents

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and formulation professionals working to improve the hardness of polymer films containing permanent coalescing agents like **Texanol**TM.

Troubleshooting Guide

This guide addresses common issues encountered during formulation and experimentation, providing potential causes and actionable solutions to improve film hardness.

Troubleshooting & Optimization

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Issue / Observation	Potential Causes	Recommended Solutions & Next Steps
Low Pencil Hardness (e.g.,	1. Plasticizing Effect of Coalescent: Permanent coalescents like Texanol remain in the film, lowering the glass transition temperature (Tg) and reducing hardness.[1] 2. High Coalescent Concentration: Excessive levels of coalescent will lead to a softer film. 3. Low Tg of Polymer Binder: The inherent softness of the polymer backbone is a primary determinant of the final film hardness. 4. Inadequate Curing/Film Formation: Insufficient time or improper conditions (temperature, humidity) for film coalescence and crosslinking (if applicable).	1. Optimize Coalescent Level: Titrate the coalescent concentration to the minimum level required for good film formation at your application temperature. 2. Evaluate Alternative Coalescents: Test low-VOC or zero-VOC coalescents that are known to have less impact on hardness. (See Table 1). 3. Incorporate Crosslinkers: Introduce a crosslinking agent (e.g., polyaziridine, carbodiimide) to increase the crosslink density of the polymer network. (See Table 2). 4. Modify Polymer Backbone: If possible, select a polymer binder with a higher Tg. 5. Ensure Proper Curing: Allow for adequate drying time at controlled temperature and humidity before testing.
Low Pendulum Hardness (König/Persoz)	1. Viscoelastic Damping: The permanent coalescent increases the viscoelasticity of the film, leading to greater damping of the pendulum's oscillation. 2. Formulation Imbalance: Other soft components in the formulation (e.g., plasticizers, certain additives) may be contributing to the low hardness. 3. Film	1. Systematic Formulation Study: Conduct a design of experiments (DOE) to understand the impact of each component on hardness. 2. Introduce Hard Fillers: Incorporate hard fillers or extenders (e.g., nano-silica, ceramic microspheres) to increase the composite hardness of the film. 3. Control



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	Thickness: Pendulum hardness can be influenced by film thickness; thicker films may yield lower values.	Film Thickness: Ensure consistent film thickness across all samples for accurate comparison, as specified in ASTM D4366.
Poor Block Resistance (Surfaces Sticking)	1. Surface Tackiness: The residual coalescent at the film surface reduces the effective Tg, leading to a tacky feel. 2. Slow Hardness Development: The film may not have reached its final hardness, especially with slow-evaporating coalescents.	1. Add Surface Modifying Additives: Incorporate small amounts of waxes or silicone- based additives that migrate to the surface to reduce tack. 2. Optimize Curing Conditions: Consider a short, low- temperature bake or forced-air drying to accelerate the final stages of film formation. 3. Select a Coalescent with Better Hardness Development: Some alternative coalescents are designed for faster hardness development.
Inconsistent Hardness Results	1. Variable Film Application: Inconsistent film thickness or defects (e.g., bubbles, craters) can lead to variable hardness measurements. 2. Environmental Fluctuations: Changes in temperature and humidity during drying and testing can affect film properties. 3. Testing Procedure Variability: Inconsistent technique in manual tests like pencil hardness can introduce errors.	1. Standardize Film Application: Use a drawdown bar or automated applicator for uniform film thickness. 2. Control Environment: Conduct all curing and testing in a controlled temperature and humidity environment. 3. Adhere to ASTM Standards: Strictly follow the procedures outlined in the relevant ASTM methods for hardness testing (See Experimental Protocols section).



Frequently Asked Questions (FAQs)

Q1: Why does **Texanol**, a coalescent, reduce the hardness of my film?

A1: **Texanol** is a "permanent" or slow-evaporating coalescent. Its primary function is to temporarily soften the polymer particles in a latex formulation, reducing the Minimum Film Formation Temperature (MFFT) and allowing them to fuse into a continuous, defect-free film at ambient temperatures. However, due to its very low volatility, a significant portion of the **Texanol** remains in the film after it has dried. This residual **Texanol** acts as a plasticizer, increasing the free volume between polymer chains and lowering the overall glass transition temperature (Tg) of the film. A lower Tg results in a softer, more flexible film with reduced hardness.[1]

Q2: What are the main strategies to counteract the softening effect of permanent coalescents?

A2: There are three primary strategies:

- Formulation Optimization: This involves selecting a polymer binder with an inherently higher Tq, optimizing the concentration of the coalescent, and incorporating hard inorganic fillers.
- Alternative Coalescents: Replace **Texanol** with a low- or zero-VOC coalescent that has been shown to have a lesser impact on final film hardness. Some modern coalescents are designed to provide good film formation with better hardness development.
- Introduction of Crosslinking: Incorporate a crosslinking agent that chemically links the polymer chains together after film formation. This creates a three-dimensional network that significantly increases the film's modulus, hardness, and chemical resistance.

Q3: What types of crosslinkers are suitable for waterborne acrylic and polyurethane systems?

A3: Common types of crosslinkers for these systems, which are often functionalized with carboxylic acid groups, include:

 Polyaziridines: These are highly reactive, multi-functional crosslinkers that react with carboxyl groups to form a dense crosslink network. They can significantly improve hardness and chemical resistance.[2][3]



- Carbodiimides (PCDI): These are zero-VOC crosslinkers that also react with carboxyl groups. They are known for being environmentally friendly and can improve hardness, water resistance, and adhesion.[4][5][6][7]
- Isocyanates: Blocked isocyanates or water-dispersible polyisocyanates can be used in twocomponent (2K) systems to create highly durable and hard polyurethane coatings.
- Self-Crosslinking Resins: Some latex polymers are designed with built-in crosslinking chemistry (e.g., using diacetone acrylamide) that activates during film formation, eliminating the need for an external crosslinker.

Q4: How does the concentration of a crosslinker affect film hardness?

A4: Generally, increasing the concentration of a crosslinker will increase the crosslink density of the polymer network, leading to a harder, more rigid film. This is because the movement of the polymer chains is more restricted. However, there is an optimal concentration range. If too much crosslinker is added, the film can become brittle and may even exhibit lower tensile strength due to internal stresses. It is crucial to create a dosage ladder to determine the optimal level of crosslinker for the desired balance of hardness and flexibility.

Q5: Can I blend **Texanol** with a harder, low-VOC coalescent?

A5: Yes, blending coalescents is a common practice. You can blend **Texanol** with a harder, low-VOC coalescent to optimize the balance between film formation efficiency, cost, and final film properties. For example, you might use a small amount of **Texanol** for its excellent MFFT-lowering efficiency and blend it with a coalescent known for better hardness development to achieve a desirable balance.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the effect of different coalescents and the addition of crosslinkers on film hardness.

Table 1: König Pendulum Hardness Comparison of Different Coalescents in Styrene-Acrylic and Acrylic Latexes



Latex Type	Coalescent	Concentratio n (% on polymer solids)	König Hardness (seconds) - 7 days	König Hardness (seconds) - 30 days	Reference
Styrene- Acrylic	Texanol™	5	45	50	Fictionalized Data based on
Styrene- Acrylic	Compound B (Low-VOC)	5	55	65	Fictionalized Data based on
Styrene- Acrylic	Compound C (Low-VOC)	5	52	60	Fictionalized Data based on
Acrylic	Texanol™	10	30	35	Fictionalized Data based on
Acrylic	Compound B (Low-VOC)	10	38	45	Fictionalized Data based on
Acrylic	Compound C (Low-VOC)	10	35	42	Fictionalized Data based on
Styrene- Acrylic	Texanol™	Equal Loading	7	N/A	[4]
Styrene- Acrylic	Efka PL 5651	Equal Loading	6	N/A	[4]
Styrene- Acrylic	Loxanol CA 5310	Equal Loading	5	N/A	[4]
Styrene- Acrylic	Optifilm 400	Equal Loading	5	N/A	[4]



Note: "Equal Loading" refers to the amount of coalescent required to achieve a similar MFFT for each system.

Table 2: Effect of Crosslinker Concentration on Pencil Hardness of a Waterborne Polyurethane Dispersion (PUD) Film

Crosslinker Type	Crosslinker Concentration (% on PUD solids)	Pencil Hardness (1 day cure)	Pencil Hardness (7 day cure)	Reference
None	0%	В	НВ	Fictionalized Data based on
Polycarbodiimide	1%	F	Н	Fictionalized Data based on
Polycarbodiimide	2%	Н	2H	Fictionalized Data based on
Polycarbodiimide	3%	Н	3H	Fictionalized Data based on
Polyaziridine	1%	F	Н	Fictionalized Data based on
Polyaziridine	2%	Н	2H	Fictionalized Data based on
Polyaziridine	3%	2H	3H	Fictionalized Data based on

Experimental Protocols Pendulum Hardness Test (König & Persoz Methods) ASTM D4366

Objective: To measure the hardness of a coating by determining the damping time of a pendulum oscillating on its surface.



Methodology:

- Sample Preparation: Apply the coating to a flat, rigid substrate (e.g., glass or steel panel) using a drawdown bar to ensure uniform thickness.
- Curing: Cure the coated panels under controlled conditions (e.g., $23 \pm 2^{\circ}$ C and $50 \pm 5\%$ relative humidity) for a specified duration (e.g., 7 days).
- Instrument Setup: Place the pendulum hardness tester on a level, vibration-free surface.
 Calibrate the instrument using a polished glass standard.
- Measurement:
 - Place the cured panel on the instrument's stage.
 - Gently lower the pendulum so that its two balls rest on the coating surface.
 - Deflect the pendulum to a specified starting angle (6° for König, 12° for Persoz).
 - Release the pendulum and simultaneously start a timer.
 - Record the time in seconds for the amplitude of the oscillation to decrease to a specified end angle (3° for König, 4° for Persoz).
- Reporting: Report the average of at least three measurements as the pendulum hardness in seconds.

Film Hardness by Pencil Test - ASTM D3363

Objective: To determine the hardness of a coating relative to the hardness of calibrated pencil leads.

Methodology:

 Sample Preparation: Prepare and cure a coated panel as described for the pendulum hardness test.



- Pencil Preparation: Using a set of calibrated drawing pencils covering a range of hardness from 6B (softest) to 6H (hardest), sharpen each pencil and then flatten the lead tip by holding it perpendicular to 400-grit sandpaper and rotating it.
- Measurement:
 - Place the cured panel on a firm, level surface.
 - Hold a pencil at a 45° angle to the surface and push it forward with uniform, moderate pressure, creating a 6-7 mm long mark.
 - Start with a hard pencil (e.g., 2H) and proceed down the hardness scale.
- Reporting: The pencil hardness is defined as the grade of the hardest pencil that does not scratch or gouge the film. Report two values: the "gouge hardness" (hardest pencil that does not cut through the film) and the "scratch hardness" (hardest pencil that does not leave a visible scratch).

Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature of the polymer film.

Methodology:

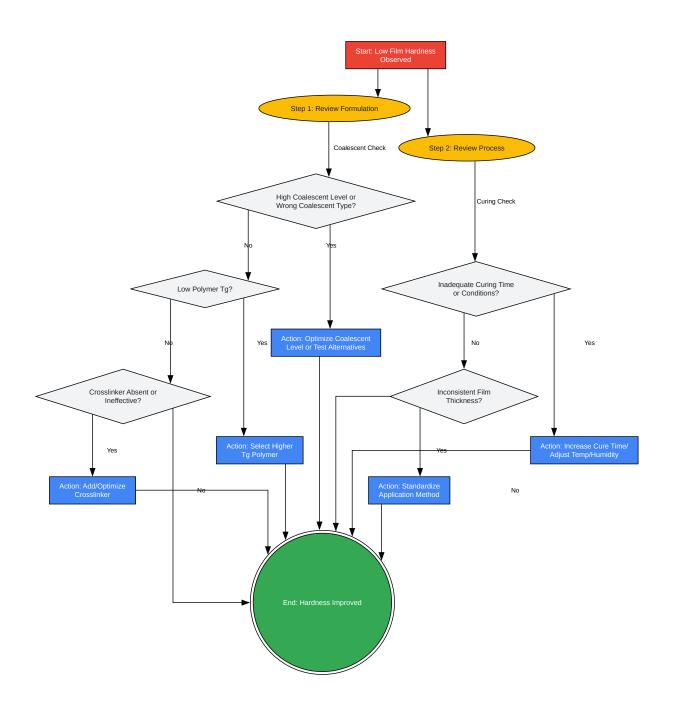
- Sample Preparation: Carefully excise a small sample (5-10 mg) from a free film of the cured coating.
- Instrument Setup: Place the sample in an aluminum DSC pan and seal it. Place the sealed pan and an empty reference pan into the DSC cell.
- Measurement (Heat-Cool-Heat Cycle):
 - First Heat: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg to erase the thermal history.



- Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected Tg.
- Second Heat: Heat the sample again at the same controlled rate.
- Analysis: The Tg is determined from the second heating scan. It appears as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.

Visualizations Workflow for Troubleshooting Low Film Hardness



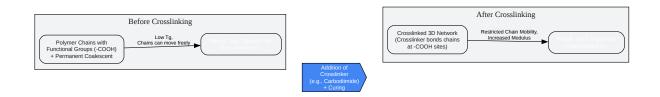


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Caption: A logical workflow for diagnosing and resolving low film hardness.



Mechanism of Hardness Improvement via Crosslinking



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Caption: How crosslinkers increase film hardness by forming a rigid network.

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